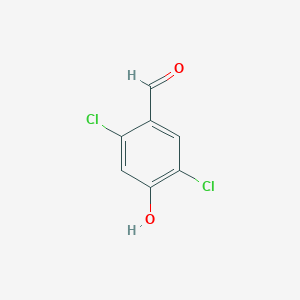
2,5-Dichloro-4-hydroxybenzaldehyde
Cat. No. B1348553
Key on ui cas rn:
27164-10-9
M. Wt: 191.01 g/mol
InChI Key: BUJHRHRKNMSZAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07812040B2
Procedure details


2,5-Dichlorophenol (CAS 583-78-8) (10 g, 0.060 mol), calcium hydroxide (19.5 g, 0.260 mol), and sodium carbonate (22.76 g, 0.220 mol) were suspended in water (140 mL). Chloroform (14.6 g, 0.120 mol) was added for 30 min, and the mixture was refluxed under vigorous stirring for 2 h. The reaction mixture was cooled on ice bath. Concentrated HCl (80 mL) and chloroform (200 mL) were added. The aqueous layer was discarded. The organic one was dried with anhydrous Na2SO4 (10 g) and evaporated in vacuo. The residue was purified by chromatography (silica gel 63-100 μm, 150 g, CCl4→CCl4:EtOAc (60:40)). Fractions containing the product were combined, evaporated to give the title compound (0.88 g, 4.60 mmol, 8%) as yellow crystals. 1H NMR data (DMSO-d6): 11.95 (s, 1H, COH); 10.09 (s, 1H, OH); 7.83 (s, 1H, Ar—H); 7.09 (s, 1H, Ar—H).






Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[CH:4][C:3]=1[OH:9].[OH-].[Ca+2].[OH-].[C:13](=O)([O-])[O-:14].[Na+].[Na+].Cl>O.C(Cl)(Cl)Cl>[Cl:8][C:5]1[CH:4]=[C:3]([OH:9])[C:2]([Cl:1])=[CH:7][C:6]=1[CH:13]=[O:14] |f:1.2.3,4.5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C=C(C=C1)Cl)O
|
Step Two
|
Name
|
|
|
Quantity
|
19.5 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Ca+2].[OH-]
|
Step Three
|
Name
|
|
|
Quantity
|
22.76 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Step Four
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|
Step Five
|
Name
|
|
|
Quantity
|
140 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Six
|
Name
|
|
|
Quantity
|
14.6 g
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
under vigorous stirring for 2 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was refluxed
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was cooled on ice bath
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic one was dried with anhydrous Na2SO4 (10 g)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by chromatography (silica gel 63-100 μm, 150 g, CCl4→CCl4:EtOAc (60:40))
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Fractions containing the product
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(C=O)C=C(C(=C1)O)Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 4.6 mmol | |
| AMOUNT: MASS | 0.88 g | |
| YIELD: PERCENTYIELD | 8% | |
| YIELD: CALCULATEDPERCENTYIELD | 7.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

